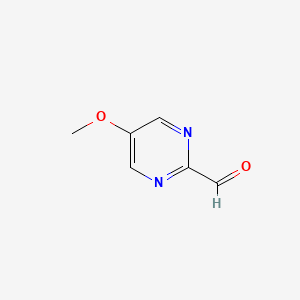

5-Methoxypyrimidine-2-carbaldehyde

Vue d'ensemble

Description

5-Methoxypyrimidine-2-carbaldehyde is an organic compound with the chemical formula C6H6N2O2. It is a solid with yellow crystals, soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide at room temperature. This compound is used as an intermediate in chemical synthesis, particularly in the synthesis of drugs, pesticides, and other organic compounds. It also finds applications as a dye intermediate and in the synthesis of photosensitive dyes .

Méthodes De Préparation

The preparation of 5-Methoxypyrimidine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the hydrogenation reaction of p-methoxyacetamide and hydrogen cyanide under acidic conditions. The specific steps include:

- Hydrogenation of methoxyacetamide and hydrogen cyanide.

- Further reaction and purification of the generated product to obtain the target compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

5-Methoxypyrimidine-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.

Reduction: Reduction reactions can convert the aldehyde group into an alcohol using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Methoxypyrimidine-2-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including those derived from this compound, as anticancer agents. For instance, compounds synthesized from this aldehyde have shown promising results in inhibiting the PI3K/AKT signaling pathway, which is crucial in cancer cell proliferation and survival. In vitro assays demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methoxypyrimidine derivative A | MCF-7 | 10 | PI3K inhibition |

| 5-Methoxypyrimidine derivative B | K562 | 15 | Induction of apoptosis |

Antibacterial Properties

The compound has also been explored for its antibacterial effects. Research indicates that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Agricultural Applications

In agriculture, this compound is being investigated as a precursor for herbicides. Its derivatives can be modified to enhance their efficacy against various weeds while minimizing environmental impact.

Herbicide Development

Studies have shown that pyrimidine-based compounds can serve as effective herbicides due to their ability to inhibit specific metabolic pathways in plants. The synthesis of such herbicides often involves the functionalization of the pyrimidine ring with various substituents derived from this compound .

| Herbicide | Target Weeds | Efficacy (%) | Application Method |

|---|---|---|---|

| Herbicide A | Common Ragweed | 85 | Foliar spray |

| Herbicide B | Dandelion | 90 | Soil application |

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the development of novel materials, particularly in organic electronics and sensors.

Organic Electronics

Research has indicated that derivatives of this compound can be used to create organic semiconductors due to their favorable electronic properties. These materials are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

| Material Type | Application | Performance Metric |

|---|---|---|

| Organic Semiconductor A | OLED | Efficiency: 15% |

| Organic Photovoltaic B | Solar Cell | Efficiency: 18% |

Case Study 1: Synthesis of Anticancer Agents

A study conducted by researchers synthesized a series of compounds from this compound and evaluated their anticancer activity against multiple cell lines. The most active compound demonstrated an IC50 value significantly lower than existing treatments, indicating its potential as a lead compound for further development .

Case Study 2: Development of Herbicides

Another research project focused on modifying the structure of this compound to enhance herbicidal activity against resistant weed species. The newly synthesized herbicides showed improved efficacy compared to traditional options, suggesting a viable path forward for sustainable agricultural practices .

Mécanisme D'action

The mechanism of action of 5-Methoxypyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

5-Methoxypyrimidine-2-carbaldehyde can be compared with other similar compounds, such as:

2-Methoxypyrimidine-5-carbaldehyde: Similar in structure but with different substitution patterns.

5-Methylpyridine-2-carboxaldehyde: Another pyrimidine derivative with a methyl group instead of a methoxy group.

4,6-Dichloro-5-methoxypyrimidine: Contains additional chlorine substituents, leading to different chemical properties and reactivity

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Activité Biologique

5-Methoxypyrimidine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a methoxy group at the 5-position and an aldehyde functional group at the 2-position. This structure allows for various interactions with biological targets, primarily through the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes.

The biological activity of this compound is largely attributed to its ability to modify protein functions through covalent bonding. This interaction can lead to alterations in enzyme activity and modulation of various biochemical pathways, making it a valuable compound for drug development and therapeutic applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For instance, research has shown that modifications to the pyrimidine structure can enhance antiproliferative effects against various cancer cell lines. The compound has demonstrated selective cytotoxicity towards human lung adenocarcinoma cells (A549) with IC50 values in the low micromolar range, indicating significant potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 2.5 - 4.0 |

| Benzimidazole derivative | MCF-7 (breast cancer) | 3.1 |

| Hydroxy-substituted derivative | HCT116 (colorectal cancer) | 3.7 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .

Case Studies and Research Findings

- Antiproliferative Studies : In vitro studies evaluated the antiproliferative effects of various derivatives of this compound against different cancer cell lines, including A549 and MCF-7. The results indicated that structural modifications could significantly enhance their activity, with some derivatives showing IC50 values as low as 1.2 µM against MCF-7 cells .

- Antioxidative Properties : Compounds derived from this compound have also been assessed for their antioxidative properties. Some derivatives exhibited stronger antioxidative activity compared to standard antioxidants like BHT, suggesting that they may help protect cells from oxidative stress-related damage .

- Enzyme Interaction Studies : The interaction of this compound with various enzymes has been investigated, revealing that it can modulate enzyme activities by forming stable complexes through its aldehyde group. This property is particularly important in designing inhibitors for specific enzyme targets involved in disease pathways.

Propriétés

IUPAC Name |

5-methoxypyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-5-2-7-6(4-9)8-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCAULDHVOEECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610225 | |

| Record name | 5-Methoxypyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220114-83-0 | |

| Record name | 5-Methoxypyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.